molecular formula C28H33F2N3 B1583039 Difluanazine CAS No. 5522-39-4

Difluanazine

Cat. No.: B1583039
CAS No.: 5522-39-4
M. Wt: 449.6 g/mol
InChI Key: ITBCJAOQRBZXQE-UHFFFAOYSA-N
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Description

Tebufelone is a novel nonsteroidal anti-inflammatory drug (NSAID) belonging to the di-tert-butylphenol class. It was developed to provide steroid-like efficacy with a more favorable safety profile compared to conventional NSAIDs. Tebufelone is known for its potent anti-inflammatory, analgesic, and anti-pyretic properties, making it a promising candidate for treating various inflammatory conditions .

Preparation Methods

Tebufelone is synthesized through a series of chemical reactions involving di-tert-butylphenol derivatives. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with di-tert-butylphenol.

    Alkylation: The phenol group is alkylated to introduce the hexyn-1-one moiety.

    Oxidation: The resulting intermediate undergoes oxidation to form the final product, tebufelone.

Industrial production methods for tebufelone involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Tebufelone undergoes various chemical reactions, including:

    Oxidation: Tebufelone can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert tebufelone to its hydroquinone derivatives.

    Substitution: Tebufelone can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are quinones, hydroquinones, and substituted phenols .

Scientific Research Applications

Mechanism of Action

Tebufelone exerts its effects by inhibiting the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LO). These enzymes are involved in the biosynthesis of eicosanoids, which are key mediators of inflammation. By inhibiting these enzymes, tebufelone reduces the production of pro-inflammatory prostaglandins and leukotrienes, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Tebufelone is compared with other similar compounds, such as indomethacin and RG-5901. While tebufelone is a more potent cyclooxygenase inhibitor than indomethacin, it is a less potent 5-lipoxygenase inhibitor than RG-5901. Other structurally related compounds under development include E-5110 and KME-4, which are also di-tert-butylphenol derivatives. Tebufelone’s unique combination of cyclooxygenase and 5-lipoxygenase inhibition sets it apart from these compounds .

References

Properties

IUPAC Name

N-[2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N3/c29-25-12-8-23(9-13-25)28(24-10-14-26(30)15-11-24)7-4-17-32-19-21-33(22-20-32)18-16-31-27-5-2-1-3-6-27/h1-3,5-6,8-15,28,31H,4,7,16-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBCJAOQRBZXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203727
Record name Difluanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5522-39-4
Record name Difluanazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G412821A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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